Cas no 89632-06-4 (1,2-Propanediamine, N,N,N',N'-tetrabutyl-)
89632-06-4 structure
Product Name:1,2-Propanediamine, N,N,N',N'-tetrabutyl-
CAS No:89632-06-4
MF:C19H42N2
MW:298.550185680389
CID:594037
PubChem ID:13161457
Update Time:2025-04-19
1,2-Propanediamine, N,N,N',N'-tetrabutyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Propanediamine, N,N,N',N'-tetrabutyl-
- 1-N,1-N,2-N,2-N-tetrabutylpropane-1,2-diamine
- SCHEMBL11521822
- N~1~,N~1~,N~2~,N~2~-Tetrabutylpropane-1,2-diamine
- 89632-06-4
- DTXSID60523523
-
- Inchi: 1S/C19H42N2/c1-6-10-14-20(15-11-7-2)18-19(5)21(16-12-8-3)17-13-9-4/h19H,6-18H2,1-5H3
- InChI Key: KDADXODUJLAZKD-UHFFFAOYSA-N
- SMILES: N(CCCC)(CCCC)C(C)CN(CCCC)CCCC
Computed Properties
- Exact Mass: 298.334799348g/mol
- Monoisotopic Mass: 298.334799348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 15
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 6.5Ų
1,2-Propanediamine, N,N,N',N'-tetrabutyl- Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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